molecular formula C9H9ClFNO2 B1312361 4-Chloro-3-fluoro-DL-phenylalanine CAS No. 439587-16-3

4-Chloro-3-fluoro-DL-phenylalanine

Cat. No. B1312361
CAS RN: 439587-16-3
M. Wt: 217.62 g/mol
InChI Key: GARTVDUTCAAMSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-fluoro-DL-phenylalanine is a compound with a molecular weight of 217.63 . It is known to act pharmacologically to deplete endogenous levels of serotonin . It is also an inhibitor of 5-hydroxytrytamine (5-HT) synthesis and can reduce the expression of tryptophan hydroxylase 1 (TPH1), matrix metalloproteinase (MMP), and pro-inflammatory factors .


Synthesis Analysis

Fluorinated phenylalanines, including this compound, have been synthesized using various methods . The synthetic approaches often involve introducing fluorine into the phenyl, the β-carbon, or the α-carbon of phenylalanines .


Molecular Structure Analysis

The IUPAC name for this compound is 2-Amino-3-(4-chloro-3-fluorophenyl)propanoic acid . The InChI code for this compound is 1S/C9H9ClFNO2/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14) .


Chemical Reactions Analysis

This compound is known to inhibit 5-hydroxytrytamine (5-HT) synthesis . It can also reduce the expression of tryptophan hydroxylase 1 (TPH1), matrix metalloproteinase (MMP), and pro-inflammatory factors .


Physical And Chemical Properties Analysis

This compound is a solid powder at room temperature . It has a boiling point of 243-245 degrees Celsius (dec.) . The compound is soluble to 10 mM in 1eq. NaOH and to 5 mM in water with gentle warming .

Scientific Research Applications

Enzymatic Conversion and Gene Expression

4-Chloro-3-fluoro-DL-phenylalanine is used in enzymatic transformations and gene expression studies. Lycoris radiata, a galanthamine-producing plant, has genes like LrPAL3 and LrC4H that are involved in the conversion of L-Phenylalanine to trans-cinnamic acid, with the catalysis involving chloro- and fluoro-L-Phenylalanine derivatives. This process is crucial for the biosynthesis of Galanthamine, a drug used for Alzheimer's disease treatment, showcasing the application of this compound in understanding and enhancing drug production pathways (Li et al., 2018).

Photostabilization in Drug Design

Studies involving the photodehalogenation of fluoro or chlorobenzene derivatives, like this compound, reveal their potential in photostabilization and drug design. The introduction of SiMe3 and SnMe3 groups doesn't affect the photophysics significantly but helps in stabilizing triplet and singlet phenyl cations. This effect can be beneficial in designing less phototoxic fluorinated drugs, suggesting a potential application in making safer medications (Protti et al., 2012).

Radioisotope Labeling for PET Scans

This compound finds application in radioisotope labeling, particularly in the synthesis of 6-fluoro-3,4-dihydroxy-l-phenylalanine (6-18F-fluoro-l-DOPA) for PET scans. This method is crucial for neurologic and oncologic diagnoses, showcasing how this compound derivatives contribute to advancements in medical imaging (Wagner et al., 2009).

Biocatalysis and Pharmaceutical Production

Phenylalanine ammonia lyase from Arabidopsis thaliana is an effective catalyst for the amination of fluoro- and chloro-cinnamic acid derivatives, producing halogenated phenylalanine derivatives like this compound. This process is significant in the pharmaceutical industry for producing drugs like hypertension medication precursors. The efficient and selective biocatalysis highlights the role of this compound in medicinal chemistry and drug synthesis (Dressen et al., 2017).

Safety and Hazards

The compound is classified under GHS07 and has a signal word of "Warning" . It has hazard statements H315, H319, and H335 . Precautionary statements include P271, P261, and P280 .

properties

IUPAC Name

2-amino-3-(4-chloro-3-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO2/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARTVDUTCAAMSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.